molecular formula C12H13BrF3NO B8120990 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine

4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine

Cat. No.: B8120990
M. Wt: 324.14 g/mol
InChI Key: LUNTWABRAFFLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine is an organic compound that features a morpholine ring substituted with a benzyl group containing bromine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-trifluoromethylbenzyl bromide and morpholine.

    Reaction: The benzyl bromide reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.

    Biological Studies: The compound is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s lipophilicity and ability to penetrate biological membranes. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-fluoromethyl-benzyl)-morpholine
  • 4-(4-Chloro-2-trifluoromethyl-benzyl)-morpholine
  • 4-(4-Bromo-2-trifluoromethyl-benzyl)-piperidine

Uniqueness

4-(4-Bromo-2-trifluoromethyl-benzyl)-morpholine is unique due to the presence of both bromine and trifluoromethyl groups on the benzyl moiety. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of compounds with specific biological activities. The morpholine ring also contributes to its versatility in medicinal chemistry applications.

Properties

IUPAC Name

4-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO/c13-10-2-1-9(11(7-10)12(14,15)16)8-17-3-5-18-6-4-17/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNTWABRAFFLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.